molecular formula C6H7F3N2O B2365785 (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol CAS No. 949898-58-2

(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol

Cat. No. B2365785
M. Wt: 180.13
InChI Key: XUGWMMNKIODMEA-UHFFFAOYSA-N
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Description

“(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol” is a chemical compound with the molecular formula C5H5F3N2O . It has an average mass of 166.101 Da and a monoisotopic mass of 166.035400 Da . This compound is also known by its IUPAC name, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol .


Synthesis Analysis

The synthesis of this compound involves several steps. A practical synthetic method for functionalized 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole has been developed . The synthesis involves a one-step procedure for the creation of a regioisomeric mixture of the target pyrazoles . The synthesis technology of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid, an important intermediate of pesticides, was also studied .


Molecular Structure Analysis

The molecular structure of “(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol” can be analyzed based on its molecular formula, C5H5F3N2O . The trifluoromethyl group is a functional group that has the formula -CF3 . The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .


Chemical Reactions Analysis

The trifluoromethyl group in the compound is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol” include its molecular formula C5H5F3N2O, average mass of 166.101 Da, and monoisotopic mass of 166.035400 Da . It is also described as a light yellow crystalline powder or needles .

Scientific Research Applications

Synthesis and Structural Studies

  • Convergent Synthesis and Cytotoxicity : A series of polysubstituted (5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl)(quinolin-4-yl)methanones were synthesized starting from isatin and alky(aryl/heteroaryl) ketones. These compounds showed significant cytotoxicity in human leukocytes at high concentrations (Bonacorso et al., 2016).

  • Synthesis of Pyrazolyl and Triazolyl Methanones : New (3,5-aryl/methyl-1H-pyrazol-1-yl)-(5-arylamino-2H-1,2,3-triazol-4-yl)methanones were synthesized and characterized, highlighting the role of Dimroth rearrangement in the synthesis process (Cao et al., 2008).

  • Crystal Structure of Pyrazolyl Derivatives : The crystal structure of (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone was identified using X-ray diffraction, providing insights into the structural aspects of these compounds (Cao et al., 2010).

Chemical Reactions and Properties

  • Ultrasonics Promoted Synthesis : A series of 1,3-diaryl-5-(1-phenyl-3-methyl-5-chloropyrazol-4-yl)-4,5-dihydropyrazole derivatives were synthesized under sonication conditions, demonstrating a novel method with advantages like simple work-up procedure and shorter reaction times (Trilleras et al., 2013).

  • Charge-Transfer Chemistry : The charge-transfer chemistry of 1-methyl-3-trifluoromethyl-2-pyrazoline-5-one was investigated, indicating the formation of stable, colored products with various π-acceptors in methanol (Adam et al., 2021).

Eco-Friendly Synthesis Strategies

  • Eco-Friendly Synthesis of α-Amino Esters : An economical and eco-friendly synthesis strategy was established for new pyrazolyl α-amino esters derivatives, highlighting the potential of these methods in creating new active biomolecules (Mabrouk et al., 2020).

Biological and Medicinal Applications

  • Organofluorine Inhibitors of Fructose-1,6-bisphosphatase : A study identified potent inhibitor lead compounds of fructose-1,6-bisphosphatase, including various pyrazole derivatives, indicating their potential in medicinal chemistry (Rudnitskaya et al., 2009).

  • Synthesis and Biological Activities of Aryl Methanones : A series of N-phenylpyrazolyl aryl methanones derivatives were synthesized and exhibited favorable herbicidal and insecticidal activities, demonstrating the potential for agricultural applications (Wang et al., 2015).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

The future directions of “(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol” could involve discovering many novel applications of trifluoromethylpyridine (TFMP), as it is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N2O/c1-11-4(3-12)2-5(10-11)6(7,8)9/h2,12H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGWMMNKIODMEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol

Synthesis routes and methods

Procedure details

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid BB4a (837 mg, 4.3 mmol) is dissolved in anhydrous tetrahydrofurane (10 mL), then LiAlH4 (2.16 mL of 2.0 M in tetrahydrofurane, 4.3 mmol) is added dropwise and stirred at rt for 1 h. The mixture is quenched by dropwise addition of 1N HCl, then is made basic by addition of saturated NaHCO3 and extracted with EtOAc (3×). The organic layers are combined, washed with brine, dried (MgSO4), filtered and concentrated to provide (1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol BB4b as a clear oil. 1H NMR (400 MHz, CDCl3) δ=6.46 (s, 1H), 4.69 (d, J=5.6 Hz, 2H), 3.95 (s, 3H); MS calcd. for C6H8F3N2O ([M+H]+): 181.0, found: 181.1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.16 mL
Type
reactant
Reaction Step Two

Citations

For This Compound
2
Citations
EN Shaitanova, OA Balabon, AN Rybakova… - Journal of Fluorine …, 2021 - Elsevier
The synthesis of a series of polyfluoromethyl-substituted pyrimidines and pyrazoles bearing potential for further functionalization of the hydroxymethyl group prepared from the fluoroalkyl…
Number of citations: 2 www.sciencedirect.com
BA Chalyk, A Khutorianskyi, A Lysenko… - The Journal of …, 2019 - ACS Publications
A facile synthetic route toward either 3- or 5-fluoroalkyl-substituted isoxazoles or pyrazoles containing an additional functionalization site was developed and applied on a multigram …
Number of citations: 22 pubs.acs.org

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